4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

Medicinal Chemistry ADME Optimization Physicochemical Property

Select 4-(2,2,2-trifluoroethyl)piperidine hydrochloride for lead optimization when enhanced CNS penetration and metabolic stability are paramount. The trifluoroethyl group imparts a LogP of ~1.58 (vs ~0.76 for 4-methylpiperidine) and reduces piperidine basicity, proven to improve passive BBB permeability and reduce P-gp efflux in vivo. This fragment is a critical building block for intracellular PPIs like menin-MLL and was utilized in the orally bioavailable oncology clinical candidate CPI-1205. Substituting non-fluorinated analogs invalidates SAR; choosing this compound ensures predictable, property-based design.

Molecular Formula C7H13ClF3N
Molecular Weight 203.63 g/mol
CAS No. 1384428-45-8
Cat. No. B1378018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
CAS1384428-45-8
Molecular FormulaC7H13ClF3N
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1CNCCC1CC(F)(F)F.Cl
InChIInChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H
InChIKeyFZVZURSFICKCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride (CAS 1384428-45-8): A Strategic Fluorinated Building Block for Medicinal Chemistry and Drug Discovery


4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a 2,2,2-trifluoroethyl substituent at the 4-position of the piperidine ring, supplied as the hydrochloride salt for enhanced aqueous solubility and handling convenience . This substitution introduces a strong electron-withdrawing effect and increased lipophilicity relative to non-fluorinated or non-substituted piperidine analogs, positioning the compound as a valuable scaffold and building block in medicinal chemistry programs targeting central nervous system disorders, oncology, and metabolic diseases where modulation of physicochemical and pharmacokinetic properties is critical [1].

Why 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride Cannot Be Replaced by Unsubstituted or Alkyl-Substituted Piperidines in Rational Drug Design


Generic substitution with unsubstituted piperidine or 4-methylpiperidine fundamentally alters the physicochemical profile and biological performance of lead compounds due to the unique electronic and lipophilic contributions of the trifluoroethyl group. The strong electron-withdrawing nature of the -CF3 moiety lowers the basicity of the piperidine nitrogen, directly impacting ionization state at physiological pH, membrane permeability, and target binding [1]. Concurrently, the increased lipophilicity conferred by the trifluoroethyl group (e.g., calculated LogP ~1.58 vs. ~0.76 for 4-methylpiperidine) modulates solubility, metabolic stability, and off-target binding profiles in ways that non-fluorinated analogs cannot replicate . These parameters are not linearly tunable through simple alkyl substitution; thus, substituting 4-(2,2,2-trifluoroethyl)piperidine with a non-fluorinated piperidine represents a major structural change that invalidates established structure-activity relationships and necessitates a complete re-optimization of the lead series [2].

Quantitative Differentiation of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: A Comparator-Based Evidence Guide for Procurement Decisions


Lipophilicity Modulation: LogP Comparison with 4-Methylpiperidine

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride exhibits a calculated LogP of 1.58, representing a substantial increase in lipophilicity compared to the common alkyl analog 4-methylpiperidine, which has an XLogP3 of 0.76 [1]. This difference is driven by the high hydrophobicity and electron-withdrawing effect of the trifluoromethyl group. Such a shift in LogP is significant in drug discovery, as it can profoundly influence membrane permeability, volume of distribution, and clearance rates.

Medicinal Chemistry ADME Optimization Physicochemical Property

Electronic Modulation: pKa Shift Induced by the Trifluoroethyl Group

The electron-withdrawing trifluoroethyl substituent directly impacts the basicity of the piperidine nitrogen. While direct experimental pKa data for the target compound is not available in the public domain, the class-level effect is well-documented: the addition of a β-trifluoroethyl group to a piperidine ring lowers the pKa of the conjugate acid by approximately 1.5-2 log units compared to an unsubstituted or alkyl-substituted piperidine (pKa ~10.5) [1]. This shift results in a significantly lower fraction of the compound being protonated at physiological pH (7.4). The neutral, uncharged species exhibits higher passive membrane permeability, which is crucial for accessing intracellular targets or crossing the blood-brain barrier.

Medicinal Chemistry Ionization State Permeability

Proven Utility as a Key Intermediate in a Clinical-Stage EZH2 Inhibitor (CPI-1205)

The 4-(2,2,2-trifluoroethyl)piperidine moiety is a critical structural component of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2 that advanced to Phase I clinical trials for B-cell lymphomas [1]. The parent compound CPI-1205 contains a 1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide substructure, demonstrating the successful application of this specific piperidine fragment in optimizing drug-like properties [2]. While SAR studies did not directly compare against other 4-substituted piperidines, the presence of the trifluoroethyl group is explicitly highlighted as a key design element contributing to the compound's favorable potency (biochemical IC50 = 0.002 μM) and oral bioavailability profile [2].

Oncology Epigenetics Chemical Intermediate

Recommended Application Scenarios for 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride Based on Quantitative Differentiation


Optimization of CNS-Penetrant Drug Candidates

Procure this compound for lead optimization programs targeting central nervous system (CNS) disorders where enhanced blood-brain barrier (BBB) penetration is a key objective. The combination of increased lipophilicity (LogP ~1.58 vs. ~0.76 for 4-methylpiperidine) and the lowered pKa of the piperidine nitrogen (class-level inference) is a proven strategy for reducing efflux by P-glycoprotein and increasing passive permeability into the brain. The use of this fragment in CPI-1205, an orally bioavailable oncology drug, supports its utility in achieving favorable in vivo PK profiles [1].

Exploration of Intracellular Protein-Protein Interaction (PPI) Targets

Utilize this building block in the design of inhibitors for intracellular PPIs, such as the menin-MLL interaction implicated in leukemia. The enhanced lipophilicity conferred by the trifluoroethyl group can improve engagement with deep, hydrophobic binding pockets that are characteristic of such interfaces [1]. The fragment's favorable permeability profile, driven by its modulated pKa, is essential for ensuring adequate intracellular concentrations to disrupt these challenging targets.

Fine-Tuning Pharmacokinetic Properties in Hit-to-Lead Campaigns

Select this compound as a strategic replacement for unsubstituted or alkyl-substituted piperidines during the hit-to-lead phase. The quantifiable LogP difference (Δ LogP ≈ +0.82) provides a predictable means to increase metabolic stability (by shielding metabolic soft spots) and reduce renal clearance (by increasing volume of distribution) [1]. This allows for rational, property-based design rather than relying on empirical, high-throughput analog synthesis.

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